molecular formula C12H17NO6 B1221774 Deidaclin CAS No. 88824-26-4

Deidaclin

Cat. No.: B1221774
CAS No.: 88824-26-4
M. Wt: 271.27 g/mol
InChI Key: HBCFZAXOSTUEHA-ZSOJELSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deidaclin is a cyanogenic glycoside.

Scientific Research Applications

Medicinal Chemistry Applications

Deidaclin has been identified as a significant compound in the realm of medicinal chemistry, particularly for its role in the synthesis of bioactive molecules. It is often utilized in the development of pharmaceuticals due to its structural properties that enable the formation of various therapeutic agents.

Key Applications:

  • Synthesis of Antimicrobial Agents: this compound has been used as a precursor in the synthesis of compounds with antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Cancer Treatment: Research indicates that this compound and its analogs exhibit cytotoxic activity against cancer cell lines. Studies have demonstrated its potential in targeting specific pathways involved in tumor growth and proliferation .

Biocatalysis

Biocatalysis represents another significant application area for this compound. Its use in enzymatic reactions facilitates the synthesis of complex organic molecules with high specificity and efficiency.

Case Studies:

  • Enzymatic Synthesis: In a study involving hydroxynitrile lyases, this compound was employed to catalyze the formation of chiral intermediates essential for pharmaceutical applications. This method showcased the compound's utility in green chemistry practices, reducing the need for harsh chemical reagents .
  • Whole-Cell Biotransformation: this compound has been incorporated into whole-cell biotransformation processes, allowing for the production of valuable chiral compounds from simple substrates. This approach not only enhances yield but also minimizes environmental impact .

Natural Product Synthesis

The versatility of this compound extends to its role in natural product synthesis, where it serves as a building block for various phytochemicals.

Applications:

  • Phytochemical Derivatives: Research highlights that this compound can be modified to produce derivatives that mimic naturally occurring compounds found in medicinal plants. These derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic activities .
  • Ethnopharmacological Studies: Case studies from ethnobotanical research indicate that this compound-related compounds are utilized in traditional medicine across various cultures, underscoring their historical significance and ongoing relevance in modern pharmacology .

Table 1: Summary of this compound Applications

Application AreaSpecific UseOutcome/Findings
Medicinal ChemistryAntimicrobial Agent SynthesisEffective against multiple bacterial strains
Cancer TreatmentCytotoxic activity against specific cancer cell lines
BiocatalysisEnzymatic SynthesisHigh specificity and yield in chiral intermediates
Whole-Cell BiotransformationEnhanced production of chiral compounds
Natural Product SynthesisPhytochemical DerivativesMimics natural compounds with therapeutic potential
Ethnopharmacological StudiesDocumented traditional uses across cultures

Properties

CAS No.

88824-26-4

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

(1R)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile

InChI

InChI=1S/C12H17NO6/c13-6-12(3-1-2-4-12)19-11-10(17)9(16)8(15)7(5-14)18-11/h1,3,7-11,14-17H,2,4-5H2/t7-,8-,9+,10-,11+,12+/m1/s1

InChI Key

HBCFZAXOSTUEHA-ZSOJELSESA-N

SMILES

C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1C[C@@](C=C1)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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